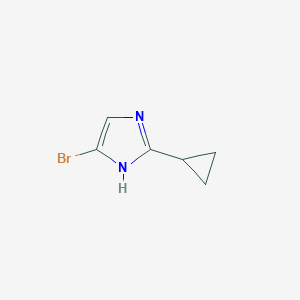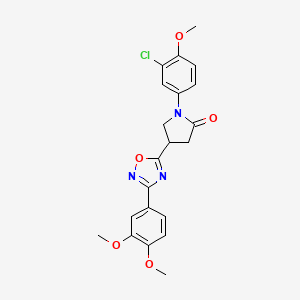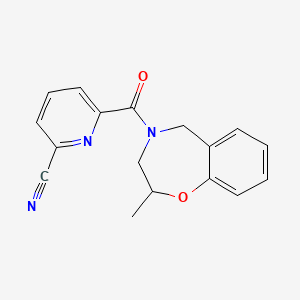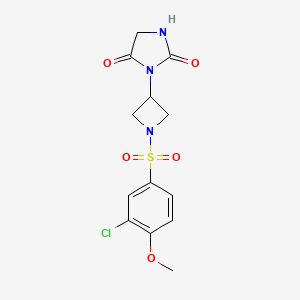
4-Bromo-2-cyclopropyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-cyclopropyl-1H-imidazole” is a chemical compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The reactions involving imidazole are typically facile, safe, and easy to scale up .
Aplicaciones Científicas De Investigación
Drug Development
Imidazole, the core structure of 4-Bromo-2-cyclopropyl-1H-imidazole, is known for its broad range of chemical and biological properties . It forms the basis of many drugs that show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Complexes
4-Bromo-2-cyclopropyl-1H-imidazole can be used as a ligand for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II) . These complexes can be used in various fields such as catalysis, material science, and medicinal chemistry.
Organic Synthesis
4-Bromo-2-cyclopropyl-1H-imidazole can be used as a starting material in organic synthesis . For example, it can be used to prepare 5 (4)-bromo-4 (5)-nitroimidazole .
Antimicrobial Activity
Compounds containing the imidazole moiety, such as 4-Bromo-2-cyclopropyl-1H-imidazole, have been found to exhibit antimicrobial activity . They can be used in the development of new antimicrobial agents.
Antihistaminic Agents
Imidazole derivatives are used in the development of antihistaminic agents . These agents are used to treat allergic reactions.
Antiulcer Agents
Imidazole derivatives are also used in the development of antiulcer agents . These agents are used to treat ulcers in the stomach and small intestine.
Antiprotozoal and Antibacterial Agents
Imidazole derivatives are used in the development of antiprotozoal and antibacterial agents . These agents are used to treat infections caused by protozoa and bacteria.
Antihelmintic Agents
Imidazole derivatives are used in the development of antihelmintic agents . These agents are used to treat infections caused by helminths (parasitic worms).
Safety and Hazards
The safety data sheet for a related compound, “4-Bromo-1H-imidazole”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions for “4-Bromo-2-cyclopropyl-1H-imidazole” could involve further exploration of its potential applications in drug development.
Mecanismo De Acción
Target of Action
Imidazoles, in general, are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals , and other fields due to their versatile and utility properties .
Mode of Action
Imidazoles are known to participate in many important biochemical reactions . They can act as a “biological catalyst” or “biological ligand” due to their good physiological activity .
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . This suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Imidazoles are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazoles are known to show a broad range of chemical and biological properties . They have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The reaction conditions for the synthesis of imidazoles are generally mild enough for the inclusion of a variety of functional groups . This suggests that the compound’s action could potentially be influenced by various environmental factors.
Propiedades
IUPAC Name |
5-bromo-2-cyclopropyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFHKTLGXJYMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-decyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2509688.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2509691.png)
![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)



![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)
![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)